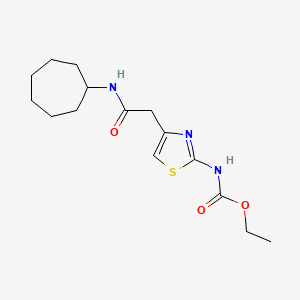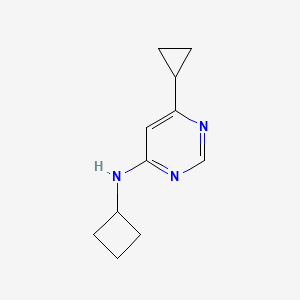![molecular formula C17H22N4O2S B2509113 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-94-4](/img/structure/B2509113.png)
3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
It is a solid or liquid compound that is sealed in dry storage at room temperature. Purity is 98% .
Synthesis Analysis
The synthesis of 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one involves several steps. One approach is the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine to form an intermediate, followed by further reactions to obtain the final product .
Molecular Structure Analysis
The molecular formula of 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one indicates that it contains a quinazolinone core with a piperazine ring attached. The presence of sulfur suggests a sulfanylidene group. The molecular weight is 186.25 g/mol .
Chemical Reactions Analysis
- Inflammasome Inhibition : Recent research has shown that 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one acts as an NLRP3 inhibitor, blocking NEK7 binding to NLRP3. This inhibition could be relevant for diseases associated with NLRP3 inflammasome activation, such as gout, cardiovascular diseases, metabolic syndrome, or neurodegenerative diseases .
- N-Arylpiperazine Derivatives : The compound belongs to the class of organic compounds known as N-arylpiperazines, which contain a piperazine ring where the nitrogen ring atom carries an aryl group .
Mechanism of Action
The mechanism of action involves inhibiting NLRP3 inflammasome activation by blocking NEK7 binding to NLRP3. This inhibition prevents the maturation of pro-interleukin-1β and pro-IL-18, which are associated with inflammatory responses .
Physical and Chemical Properties Analysis
- Safety Information : The compound is labeled with GHS07 (exclamation mark) and GHS05 (corrosion) pictograms. It is a skin and eye irritant, and inhalation or ingestion can be harmful to health .
Safety and Hazards
The compound poses hazards such as skin and eye irritation. Proper safety precautions, including the use of personal protective equipment, are necessary when handling it .
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFRs play essential roles in tissue development, angiogenesis, and tissue regeneration. Inhibiting FGFRs can have therapeutic implications. While not directly related to the compound , it’s worth noting that FGFR inhibitors have been investigated . Further research could explore the potential of your compound in this context.
Fibroblast Growth Factor Receptor Tyrosine Kinase Inhibition
Another avenue of interest is the inhibition of fibroblast growth factor receptor tyrosine kinases (FGFR TKs). N-aryl-N’-pyrimidin-4-yl ureas have been optimized as potent and selective FGFR TK inhibitors . Although this specific compound was not studied, its structural features may warrant investigation in FGFR inhibition.
properties
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-19-9-11-20(12-10-19)15(22)7-8-21-16(23)13-5-3-4-6-14(13)18-17(21)24/h3-6H,2,7-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZQEFGNLRIUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

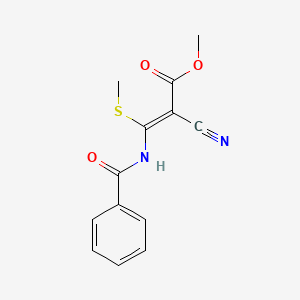
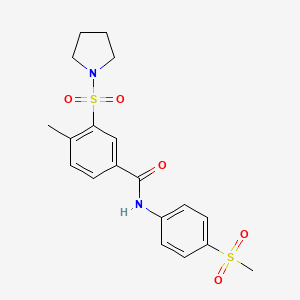
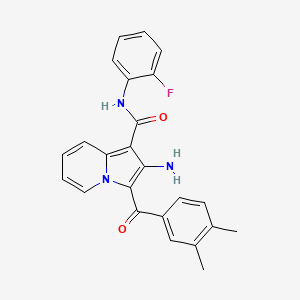
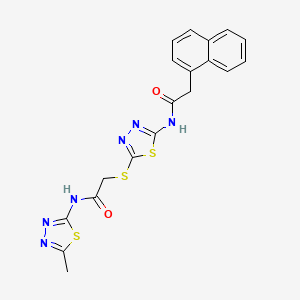

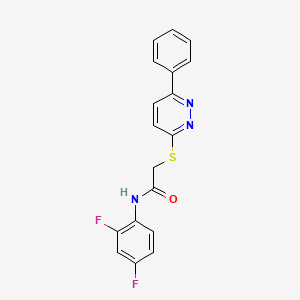
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)
![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)
![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)
![N-Methyl-N-[2-oxo-2-(1-thia-4-azaspiro[4.5]decan-4-yl)ethyl]prop-2-enamide](/img/structure/B2509047.png)
![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)
